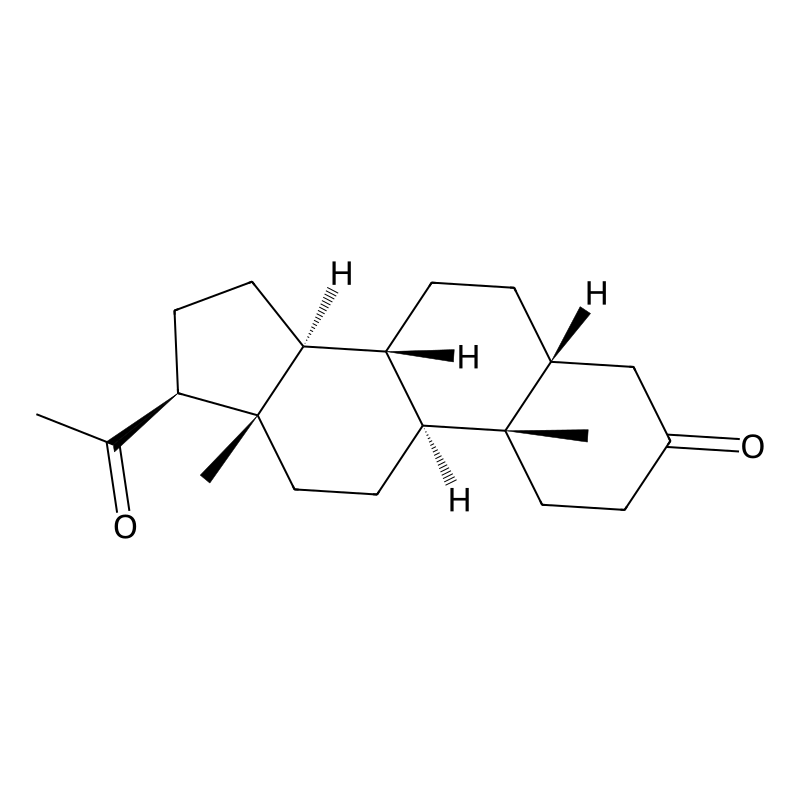

5beta-Pregnane-3,20-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Neurosteroid Precursor:

5β-Pregnane-3,20-dione, also known as 5β-dihydroprogesterone (5β-DHP), is a naturally occurring endogenous steroid found in humans and other mammals []. It is an intermediate metabolite in the breakdown of progesterone, a key sex hormone, by the enzyme 5β-reductase []. 5β-DHP itself can be further metabolized into allopregnanolone and pregnanolone, which are neuroactive steroids with various functions in the central nervous system [].

Potential Roles in Neurological Disorders:

Research suggests that 5β-DHP may play a role in various neurological disorders due to its interaction with neuroactive steroid systems. Studies have explored its potential involvement in conditions like:

- Alzheimer's disease: Some studies have shown altered levels of 5β-DHP and other neuroactive steroids in the brains of Alzheimer's patients, suggesting a potential role in the disease process []. However, further investigation is needed to understand the specific mechanisms and potential therapeutic implications.

- Anxiety and depression: Research suggests that 5β-DHP may have anxiolytic (anxiety-reducing) and antidepressant effects. Studies on animal models and small clinical trials have shown potential benefits, but larger and more robust studies are needed to confirm these findings [, ].

- Epilepsy: Studies suggest that 5β-DHP may have anticonvulsant properties, potentially reducing the frequency and severity of seizures. However, further research is needed to determine its effectiveness and safety in treating epilepsy [].

5beta-Pregnane-3,20-dione, also known as 5beta-dihydroprogesterone or 3,20-allopregnanedione, is a steroid compound classified within the group of gluco/mineralocorticoids and progestogens. It possesses a molecular formula of C21H32O2 and is characterized by oxo groups at positions 3 and 20 on the pregnane skeleton. This compound is notable for its role in various biological processes, including metabolism and hormonal regulation. It is detected as a human metabolite as well as in other species like mice, indicating its biological relevance across different organisms .

- 5β-Pregnane-3,20-dione itself likely doesn't have a significant biological action. However, it acts as a precursor molecule in the production of other steroid hormones with important physiological roles []. For instance, it can be converted to allopregnanolone, which acts on specific receptors in the nervous system and has been implicated in anxiety and depression [].

- Information on specific safety hazards associated with 5β-Pregnane-3,20-dione is limited. However, as a steroid derivative, it's advisable to handle it with care following general laboratory safety guidelines for organic compounds.

The biological activity of 5beta-Pregnane-3,20-dione is significant in the context of hormonal functions. As a steroid hormone, it interacts with specific receptors in the body to exert effects similar to those of progesterone. It plays a role in reproductive processes, influencing ovulation and menstruation. Additionally, it may affect the central nervous system and has been studied for its potential neuroprotective effects .

The synthesis of 5beta-Pregnane-3,20-dione can be achieved through various chemical methods. One common approach involves the reduction of progesterone using specific reducing agents or enzymes that facilitate the conversion to the 5beta form. Other synthetic routes may include multi-step organic reactions that modify existing steroid frameworks to introduce the necessary functional groups at positions 3 and 20 .

This compound has applications in both research and therapeutic contexts. In pharmacology, it is explored for its potential use in hormone replacement therapies due to its progestogenic properties. Additionally, it serves as a valuable biochemical marker in studies related to steroid metabolism and endocrine function. Its role in modulating neurological functions also opens avenues for research into treatments for neurodegenerative diseases .

Studies on the interactions of 5beta-Pregnane-3,20-dione with various receptors have revealed its potential to bind with nuclear receptors that regulate gene expression related to steroid metabolism. Notably, it interacts with the nuclear receptor subfamily 1 group I member 3, which is involved in transactivating genes associated with retinoic acid response elements . Furthermore, research indicates that this compound may influence oxytocin receptor binding, suggesting implications for reproductive physiology .

Several compounds share structural similarities with 5beta-Pregnane-3,20-dione, particularly within the category of pregnane steroids. Below are a few notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Progesterone | C21H30O2 | Precursor to many steroid hormones; primary progestin. |

| Dihydrotestosterone | C19H30O2 | Active androgen; involved in male secondary sex characteristics. |

| Allopregnanolone | C21H34O2 | Neurosteroid; modulates GABA receptors; involved in mood regulation. |

Uniqueness: What distinguishes 5beta-Pregnane-3,20-dione from these compounds is its specific reduction at the 5-position and its unique metabolic pathways that influence both reproductive health and neurological functions. Its dual role as a metabolite in both humans and animals further underscores its biological significance compared to other steroids that may not exhibit such versatility .

Enzymatic Synthesis via 5β-Reductase Isoforms

5β-Pregnane-3,20-dione is synthesized through the NADPH-dependent reduction of progesterone by 5β-reductases, a subgroup of the aldo-keto reductase (AKR) superfamily. Key enzymatic features include:

Table 1: Enzymatic Properties of Progesterone 5β-Reductases

- Human AKR1D1: Catalyzes the irreversible 5β-reduction of Δ⁴-3-ketosteroids, forming a 90° bend in the steroid A/B ring junction . The catalytic tetrad (Tyr58, Lys84, His117, Glu120) facilitates hydride transfer to the C5 position .

- Plant 5β-Reductases: Exhibit broader substrate promiscuity, reducing not only progesterone but also iridoid precursors (e.g., 8-epi-deoxyloganic acid) . The Digitalis purpurea enzyme forms a hexameric structure critical for catalytic efficiency .

Structural studies of AKR1D1 mutants (e.g., E120H) demonstrate that single amino acid substitutions can abolish 5β-reductase activity and introduce hydroxysteroid dehydrogenase (HSD) functionality, underscoring the enzyme’s evolutionary adaptability .

Tissue-Specific Expression Patterns of AKR1D1 in Steroidogenic Organs

AKR1D1 is predominantly expressed in hepatic and testicular tissues, with minimal activity in adrenal or adipose tissues :

Figure 1: AKR1D1 Expression in Human Tissues (Adapted from Human Protein Atlas )

- Liver: 51.66 transcripts per million (TPM)

- Testes: 4.87 TPM

- Adrenal Glands: 0.07 TPM

Hepatic Role:

- Inactivates glucocorticoids (e.g., cortisol) and androgens (e.g., testosterone) via 5β-reduction .

- Essential for bile acid synthesis, converting 7α-hydroxy-4-cholesten-3-one to 5β-cholestan-3-one .

Testicular Role:

- Splice variant AKR1D1-006 is the predominant isoform in testes, though its metabolic activity toward endogenous steroids is limited compared to hepatic AKR1D1-002 .

Regulatory Mechanisms Governing Progesterone 5β-Reduction

Glucocorticoid Feedback

- Dexamethasone: Suppresses AKR1D1 transcription in hepatocytes, reducing cortisol clearance and amplifying glucocorticoid receptor (GR) activation .

- Prednisolone: Poorly metabolized by AKR1D1, leading to prolonged pharmacological activity .

Bile Acid Signaling

- Chenodeoxycholic acid (CDCA) downregulates AKR1D1 via the farnesoid X receptor (FXR), linking steroid metabolism to bile acid homeostasis .

Splice Variants

Allosteric Modulation of GABA-A Receptor Complexes

5β-Pregnane-3,20-dione directly modulates GABA-A receptors, a class of ligand-gated ion channels critical for inhibitory neurotransmission. Electrophysiological studies in bovine adrenomedullary chromaffin cells demonstrate that 5β-DHP potentiates GABA-induced chloride currents at nanomolar concentrations, enhancing receptor activity by prolonging channel open time and increasing burst duration [5] [8]. At higher micromolar concentrations, 5β-DHP acts as a partial agonist, directly activating GABA-A receptors independent of GABA binding [5]. Single-channel recordings reveal that 5β-DHP elicits conductance states indistinguishable from those produced by GABA, confirming its ability to mimic endogenous ligand effects [5].

Comparative analyses highlight structural specificity in 5β-DHP’s interactions. Unlike its 5α-epimer (5α-dihydroprogesterone), which exhibits higher affinity for nuclear progesterone receptors, 5β-DHP preferentially binds to membrane-associated GABA-A receptors [2] [6]. This stereoselectivity underscores the importance of the 5β-hydrogen configuration in stabilizing interactions with receptor subunit interfaces, particularly at sites distinct from benzodiazepine-binding domains [5] [8].

Table 1: Effects of 5β-Pregnane-3,20-Dione on GABA-A Receptor Activity

| Experimental Model | Concentration Range | Effect on GABA-A Receptors | Citation |

|---|---|---|---|

| Bovine chromaffin cells | 10–100 nM | Potentiation of GABA currents | [5] |

| Xenopus oocytes | >1 µM | Direct receptor activation | [8] |

| Outside-out membrane patches | 10 µM | Single-channel current induction | [5] |

Anxiolytic and Antinociceptive Behavioral Correlates

The GABAergic activity of 5β-pregnane-3,20-dione translates to measurable behavioral outcomes in animal models. In rodents, systemic administration of 5β-DHP reduces anxiety-like behaviors in elevated plus-maze and open-field tests, effects abolished by GABA-A receptor antagonists [2] [5]. These anxiolytic properties correlate with increased synaptic inhibition in limbic structures such as the amygdala and hippocampus, regions integral to emotional processing [5] [7].

Antinociceptive effects are similarly mediated through spinal and supraspinal GABA-A receptors. In models of inflammatory and neuropathic pain, 5β-DHP attenuates hyperalgesia by enhancing tonic inhibition in dorsal horn neurons [2]. Notably, its analgesic efficacy parallels that of benzodiazepines but without associated motor impairment, suggesting subtype-specific receptor targeting [5] [8].

Table 2: Behavioral Effects of 5β-Pregnane-3,20-Dione in Preclinical Models

| Behavioral Paradigm | Observed Effect | Proposed Mechanism | Citation |

|---|---|---|---|

| Elevated plus-maze test | Reduced time in closed arms | Amygdalar GABA-A potentiation | [2] [5] |

| Formalin-induced pain | Decreased licking/biting response | Spinal GABAergic inhibition | [2] |

| Stress-induced hyperthermia | Attenuated temperature rise | Limbic-hypothalamic circuit modulation | [5] [7] |

Role in Stress Response Circuitry and HPA Axis Modulation

5β-Pregnane-3,20-dione intersects with stress response systems through dual mechanisms: GABA-A receptor-dependent neural inhibition and pregnane X receptor (PXR) signaling. Acute stress elevates peripheral and central 5β-DHP levels, likely via adrenal synthesis of progesterone and subsequent 5β-reductase activity [2] [7]. This surge enhances GABAergic tone in paraventricular hypothalamic neurons, dampening corticotropin-releasing hormone (CRH) secretion and downstream glucocorticoid release [7] [8].

PXR activation by 5β-DHP further modulates HPA axis activity. In vitro, 5β-DHP weakly agonizes PXR (EC~50~ >10 µM), a nuclear receptor regulating detoxification enzymes and inflammatory pathways [2]. Although direct evidence in neural tissues is limited, PXR-mediated suppression of proinflammatory cytokines may indirectly attenuate stress-induced neuroinflammation [2] [7].

Figure 1: Proposed Neuroendocrine Interactions of 5β-Pregnane-3,20-Dione

- Stress stimulus activates adrenal progesterone synthesis.

- Progesterone is converted to 5β-DHP via 5β-reductase.

- 5β-DHP enhances GABA-A receptor inhibition in CRH neurons, reducing HPA axis output.

- Concurrent PXR activation modulates peripheral inflammatory responses.

The measurement of 5beta-Pregnane-3,20-dione and related progesterone metabolites in urine provides valuable biomarkers for confirming luteal phase function and ovulation. Research demonstrates that urinary progesterone metabolites undergo significant fluctuations throughout the menstrual cycle, with distinct patterns emerging during luteal phase development [1] [2].

During normal ovulatory cycles, progesterone concentrations in peripheral blood increase dramatically from follicular phase values of 0.11 ± 0.02 nanograms per milliliter to luteal phase concentrations ranging from 8.6 to 19.9 nanograms per milliliter [3]. Concurrently, 5alpha-pregnane-3,20-dione concentrations rise from 0.16 ± 0.01 nanograms per milliliter during the follicular phase to 1.4 to 2.8 nanograms per milliliter during the luteal phase, representing an eight-fold increase [3] [4].

The primary urinary metabolite, pregnanediol-3-glucuronide, demonstrates even more pronounced changes, increasing approximately ten-fold from early follicular phase values of 152 micrograms per gram creatinine to mid-luteal phase concentrations of 1324 micrograms per gram creatinine [1] [2]. These metabolites appear in urine on the day following ovulation and reach peak concentrations five to eight days after the luteinizing hormone surge [3] [5].

Distinct urinary progesterone metabolite profiles have been identified during the luteal phase, with these patterns relating to early hormonal changes during the menstrual cycle [1]. Low periovulatory pregnanediol glucuronide levels and low periovulatory luteinizing hormone levels are associated with delayed increases in pregnanediol glucuronide after ovulation [1]. Additionally, plateau-like profiles during the luteal phase correlate with longer cycles and higher estrone-3-glucuronide concentrations during the preovulatory phase [1].

The corpus luteum serves as a significant source of 5alpha-pregnane-3,20-dione secretion, with ovarian venous plasma containing twenty-two-fold higher concentrations compared to contralateral ovarian vein plasma [4]. This secretory pattern confirms the active production and release of reduced progesterone metabolites by luteal tissue.

Tocolysis and Myometrial Quiescence Maintenance Pathways

5beta-Pregnane-3,20-dione demonstrates potent tocolytic properties through multiple mechanistic pathways that maintain uterine quiescence during pregnancy. The compound exhibits the ability to inhibit spontaneous myometrial contractions in vitro, suggesting its role as an endogenous tocolytic agent [6] [7].

The primary mechanism of tocolytic action involves activation of the pregnane X receptor, a nuclear receptor that regulates uterine contractility through chronic effects on gene expression [8] [9]. Unlike the rapid effects mediated by classical progesterone receptors, 5beta-pregnane-3,20-dione appears to function through this alternative pathway to maintain long-term myometrial quiescence [10] [11].

Research utilizing mouse uterine horn preparations demonstrates that progesterone metabolites produced by cytochrome P450 3A enzymes significantly influence uterine contractility patterns [12] [13]. At concentrations ranging from 10^-9 to 10^-6 molar, 5beta-pregnane-3,20-dione and related metabolites modulate both spontaneous and oxytocin-induced contractile responses [12].

The compound's tocolytic efficacy appears to be concentration-dependent, with higher concentrations providing more pronounced inhibition of myometrial activity [14] [6]. In contrast to some progesterone metabolites that may enhance contractility, 5beta-pregnane-3,20-dione consistently demonstrates inhibitory effects on uterine smooth muscle function [12].

Myometrial progesterone responsiveness involves complex interactions between multiple receptor systems and cofactor proteins [15] [16]. Progesterone maintains myometrial quiescence by blocking proinflammatory response pathways and expression of contractile genes through nuclear progesterone receptor activation [17] [18]. The compound also directly modulates intracellular calcium homeostasis by inhibiting calcium entry and sarcoplasmic reticulum calcium release while causing membrane hyperpolarization through potassium channel activation [15].

Clinical evidence supporting the tocolytic role of 5beta-pregnane-3,20-dione comes from studies demonstrating decreased circulating concentrations preceding spontaneous labor onset [19] [6]. Plasma concentrations decline two-fold from 0.317 ± 0.039 nanomolar per milliliter to 0.178 ± 0.017 nanomolar per milliliter in association with active labor [19]. Additionally, tissue 5beta-reductase messenger ribonucleic acid expression decreases significantly in placenta and myometrium during labor, with myometrial expression declining approximately ten-fold [19].

Putative Oxytocin Receptor Antagonism Controversies

The relationship between 5beta-pregnane-3,20-dione and oxytocin receptor function represents one of the most controversial aspects of the compound's biological activity. Initial research by Grazzini and colleagues proposed that 5beta-dihydroprogesterone directly binds to and antagonizes the human oxytocin receptor at nanomolar concentrations [20]. This finding suggested a novel mechanism by which progesterone metabolites could maintain pregnancy through direct oxytocin receptor inhibition.

However, subsequent investigations failed to replicate these binding results. Evans and colleagues conducted comprehensive receptor binding studies using human myometrial membranes and Chinese hamster ovary cells expressing the human oxytocin receptor [21]. Their findings demonstrated that 5beta-dihydroprogesterone did not reduce oxytocin receptor binding in either experimental system, nor did it influence calcium current under whole-cell patch conditions in single myometrial cells [21]. The researchers concluded that 5beta-dihydroprogesterone is unlikely to regulate myometrial activity through direct effects on oxytocin receptor binding or inward calcium current [21].

This controversy has led to the exploration of alternative mechanisms for the compound's tocolytic effects. Mitchell and colleagues proposed that 5beta-pregnane-3,20-dione may act chronically through pregnane X receptor-mediated mechanisms to regulate uterine contractility rather than through direct oxytocin receptor antagonism [8] [9]. This hypothesis provides a plausible explanation for the observed tocolytic effects while addressing the conflicting binding studies.

The pregnane X receptor pathway offers several advantages as an explanatory mechanism. This nuclear receptor system mediates long-term changes in gene expression that could account for the sustained myometrial quiescence observed during pregnancy [11] [10]. Additionally, the pregnane X receptor demonstrates responsiveness to various steroid metabolites, making it a logical target for 5beta-pregnane-3,20-dione action [22] [11].

Recent research has shifted focus toward understanding the metabolic pathways involved in 5beta-pregnane-3,20-dione production and clearance during pregnancy and parturition [6] [23]. Sheehan and colleagues demonstrated significant decreases in circulating 5beta-dihydroprogesterone concentrations during spontaneous labor at term, along with corresponding reductions in 5beta-reductase messenger ribonucleic acid expression in reproductive tissues [6]. These findings suggest that altered metabolic processing of progesterone, rather than direct receptor antagonism, may be the primary mechanism underlying the compound's role in parturition timing.

The controversy surrounding oxytocin receptor antagonism has also highlighted the complexity of steroid hormone action in reproductive tissues. Multiple progesterone metabolites demonstrate varying effects on uterine contractility, with some compounds promoting and others inhibiting myometrial activity [12] [13]. This diversity of action suggests that the overall progestogenic milieu, rather than individual metabolite effects, determines net uterine quiescence or contractility.

Current evidence indicates that while 5beta-pregnane-3,20-dione does not directly antagonize oxytocin receptors, it may indirectly influence oxytocin-mediated uterine responses through alternative pathways. The compound's ability to modulate calcium homeostasis, activate pregnane X receptors, and influence inflammatory mediator production provides multiple mechanisms through which it could affect oxytocin sensitivity and uterine contractility patterns [15] [17] [8].